molecular formula C16H10N4O B11117382 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11117382
M. Wt: 274.28 g/mol
InChI Key: ZKJWNSFFVBZYSI-UHFFFAOYSA-N
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Description

DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE is a heterocyclic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is part of the broader class of oxadiazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE typically involves the reaction of diphenylamine with oxadiazole derivatives under specific conditions. One common method includes the use of 2-cyanoacetic acid under basic conditions, leading to the formation of the desired product . The reaction is characterized by the formation of a furazanopyrazine core, which is a key structural component of the compound .

Industrial Production Methods

Industrial production of DIPHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution and cyclization reactions, which are essential for constructing the oxadiazole and pyrazine rings .

Mechanism of Action

Properties

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

5,6-diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H10N4O/c1-3-7-11(8-4-1)13-14(12-9-5-2-6-10-12)18-16-15(17-13)19-21-20-16/h1-10H

InChI Key

ZKJWNSFFVBZYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NON=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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